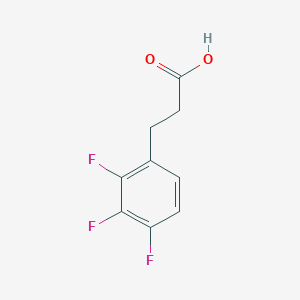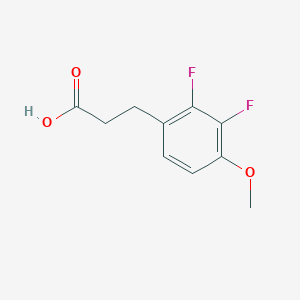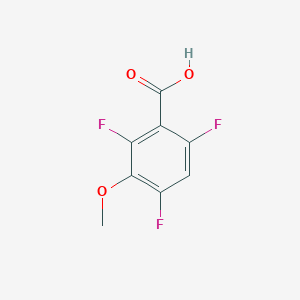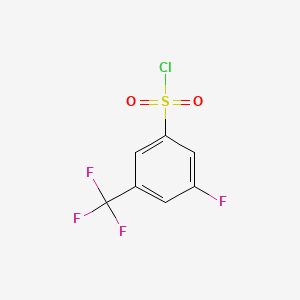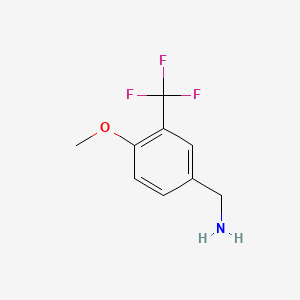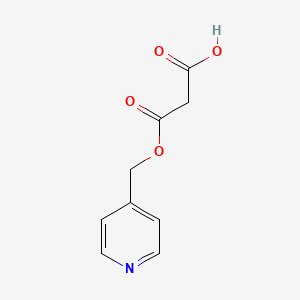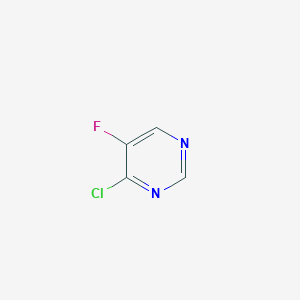
4-Chloro-5-fluoropyrimidine
Vue d'ensemble
Description
4-Chloro-5-fluoropyrimidine is a compound with the molecular formula C4H2ClFN2 . It is used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .
Synthesis Analysis
A synthesis method of 4,6-dichloro-5-fluoropyrimidine compound has been described in a patent . The method involves preparing 4,6-dihydroxy-5-fluoropyrimidine from 2-diethyl fluoropropionate and formamidine acetate in the presence of sodium methoxide. This is then reacted with a solvent and a chlorinating agent in the presence of a tertiary amine catalyst to obtain 4,6-dichloro-5-fluoropyrimidine .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H2ClFN2 . The average mass of the molecule is 132.523 Da and the monoisotopic mass is 131.989059 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 132.52 . The physical form can be liquid, solid, or semi-solid . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Traitement du cancer
4-Chloro-5-fluoropyrimidine: est un intermédiaire clé dans la synthèse des pyrimidines fluorées, qui sont cruciales dans le traitement du cancer . Les dérivés du composé, tels que le 5-Fluorouracile (5-FU), sont utilisés pour traiter plus de 2 millions de patients atteints de cancer chaque année . La forte électronégativité de l’atome de fluor et la force de la liaison C–F contribuent à l’efficacité du composé pour perturber le métabolisme et la réplication des cellules cancéreuses.
Synthèse d’agents anticancéreux
La molécule sert de précurseur pour les 2,4-disubstituées-5-fluoropyrimidines, qui sont des molécules biologiquement actives présentes dans les agents anticancéreux . Ces agents agissent en interférant avec la synthèse du thymidylate, un composant essentiel à la réplication de l’ADN dans les cellules se divisant rapidement, telles que les cellules cancéreuses.
Radiopharmaceutiques
This compound: peut être utilisée pour incorporer des isotopes radioactifs afin de créer des radiopharmaceutiques . Ces composés sont essentiels à la fois au diagnostic et au traitement des maladies, car ils peuvent être utilisés pour suivre les processus biochimiques dans le corps à l’aide de techniques d’imagerie telles que les tomographies par émission de positons (TEP).
Recherche biochimique
Les chercheurs utilisent ce composé pour préparer des ARN et des ADN substitués par des pyrimidines fluorées pour des études biophysiques et mécanistiques . Cela permet de comprendre comment la structure et la dynamique des acides nucléiques sont affectées par la substitution du fluor, ce qui fournit des informations sur les processus fondamentaux de la vie.
Études d’inhibition enzymatique
Le composé est essentiel à l’étude de l’inhibition des enzymes modifiant l’ARN et l’ADN . Par exemple, il permet d’explorer les mécanismes par lesquels les fluoropyrimidines inhibent des enzymes telles que la thymidylate synthase et la topoisomérase 1 de l’ADN, qui sont des cibles pour les médicaments anticancéreux .
Développement de la médecine personnalisée
This compound: les dérivés sont étudiés pour leur potentiel en médecine personnalisée . En comprenant les interactions spécifiques de ces composés avec les profils génétiques individuels, des traitements anticancéreux plus précis et plus efficaces peuvent être mis au point.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-5-fluoropyrimidine, a fluoropyrimidine, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
This compound, similar to other fluoropyrimidines, exerts its action by inhibiting TS . The active metabolite of this compound, fluorodeoxyuridine triphosphate (FdUTP), binds to TS, forming a covalently bound ternary complex . This binding inhibits the normal function of TS, disrupting DNA synthesis .
Biochemical Pathways
The inhibition of TS leads to the depletion of thymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .
Pharmacokinetics
It is known that fluoropyrimidines, in general, have high gastrointestinal absorption and are bbb permeant . The lipophilicity of this compound, indicated by its Log Po/w (iLOGP) value of 1.45, suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to selectively kill rapidly dividing cancer cells.
Action Environment
The efficacy and stability of this compound, like other fluoropyrimidines, can be influenced by genetic factors . Variations in genes implicated in the pharmacokinetics and pharmacodynamics of fluoropyrimidines can increase the risk for toxicity and influence the compound’s action . Therefore, individual genetic profiles could play a significant role in determining the compound’s efficacy and safety profile.
Propriétés
IUPAC Name |
4-chloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSSAJKZELMQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591501 | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347418-42-2 | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-5-fluoropyrimidine in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations, making it a valuable precursor for more complex molecules. For instance, it acts as a key intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent.
Q2: Can you describe an efficient synthetic route for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, a crucial derivative?
A: Several synthetic approaches have been explored for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. One efficient method starts with 5-fluorouracil, involving a multi-step process including chlorination, Grignard reaction, hydrolysis, reduction, chlorination, and finally, bromination to achieve an overall yield of 51.6% . Another method utilizes α-fluoroacetic ester as the starting material and boasts milder reaction conditions, simplified work-up, and suitability for industrial production with an overall yield of 41.7% .
Q3: How is this compound used in the production of 5-Flucytosine?
A: While this compound itself might not be directly used in producing 5-Flucytosine, a closely related derivative, 2-methoxy-4-chloro-5-fluoropyrimidine, plays a crucial role. This derivative undergoes amination to yield 2-methoxy-4-amido-5-fluoropyrimidine, which is then subjected to acidic hydrolysis to produce the desired 5-Flucytosine . This synthetic route offers advantages such as high yield, convenient purification, and reduced environmental impact compared to traditional methods.
Q4: Are there alternative synthetic pathways for intermediates like 2-methoxyl-4-diazanyl-5-fluoropyrimidine?
A: Yes, research has explored alternative pathways for synthesizing 2-methoxyl-4-diazanyl-5-fluoropyrimidine, a significant intermediate in producing the herbicide florasulam. One such method involves a two-step process: first synthesizing 2-methoxyl-4-chloro-5-fluoropyrimidine, followed by its conversion to 2-methoxyl-4-diazanyl-5-fluoropyrimidine . This optimized process focuses on improved yield, reduced reaction time, cost-effectiveness, and enhanced safety.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





